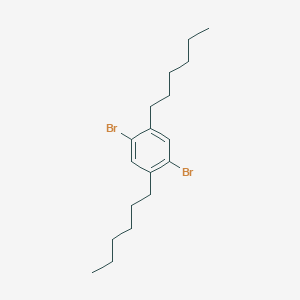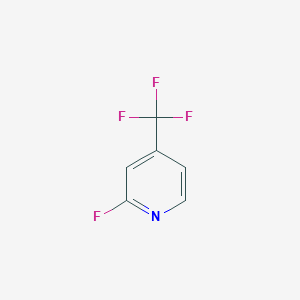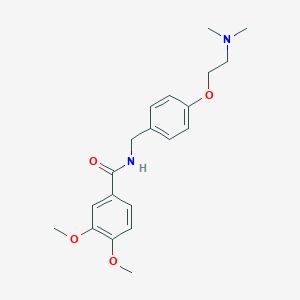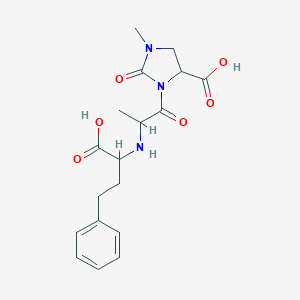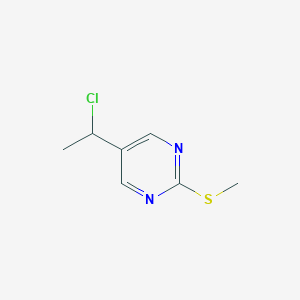
5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine is a chemical compound that has been extensively studied for its potential use in cancer treatment. It belongs to the family of pyrimidine derivatives, which are widely used in medicinal chemistry due to their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine involves the inhibition of DNA synthesis by binding to the thymidylate synthase enzyme. This enzyme is responsible for the production of thymidine, which is an essential component of DNA. By inhibiting this enzyme, 5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine prevents the synthesis of DNA, which leads to the death of cancer cells.
Efectos Bioquímicos Y Fisiológicos
5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine has been shown to exhibit a variety of biochemical and physiological effects. It has been found to induce DNA damage, which leads to the activation of the p53 tumor suppressor protein. This protein plays a critical role in regulating cell growth and preventing the formation of tumors. In addition, it has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine in lab experiments is its ability to exhibit cytotoxic activity against a variety of cancer cell lines. This makes it a useful tool for studying the mechanisms of cancer cell death and identifying potential targets for cancer therapy. However, one of the limitations of using this compound is its potential toxicity to normal cells, which can limit its use in vivo.
Direcciones Futuras
There are several future directions for the study of 5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine. One potential direction is the development of novel analogs that exhibit improved potency and selectivity for cancer cells. Another direction is the investigation of the synergistic effects of this compound with other anticancer agents, such as chemotherapy drugs or immunotherapies. In addition, the development of targeted delivery systems for this compound could improve its efficacy and reduce its toxicity to normal cells.
Conclusion
In conclusion, 5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine is a promising compound for cancer treatment that exhibits cytotoxic activity against a variety of cancer cell lines. Its mechanism of action involves the inhibition of DNA synthesis by binding to the thymidylate synthase enzyme. While there are limitations to its use in lab experiments, there are several future directions for its study that could lead to the development of novel cancer therapies.
Métodos De Síntesis
The synthesis of 5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine involves the reaction between 2-mercapto-5-methylpyrimidine and 1-chloroethyl chloroformate. This reaction is carried out in the presence of a base such as triethylamine or pyridine, which acts as a catalyst. The resulting product is then purified using column chromatography to obtain a pure compound.
Aplicaciones Científicas De Investigación
5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine has been extensively studied for its potential use in cancer treatment. It has been shown to exhibit cytotoxic activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, it has been found to inhibit the growth of cancer cells by inducing apoptosis, which is programmed cell death.
Propiedades
Número CAS |
120717-48-8 |
|---|---|
Nombre del producto |
5-(1-Chloroethyl)-2-(methylsulfanyl)pyrimidine |
Fórmula molecular |
C7H9ClN2S |
Peso molecular |
188.68 g/mol |
Nombre IUPAC |
5-(1-chloroethyl)-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C7H9ClN2S/c1-5(8)6-3-9-7(11-2)10-4-6/h3-5H,1-2H3 |
Clave InChI |
GIOPPYDXCDNLKH-UHFFFAOYSA-N |
SMILES |
CC(C1=CN=C(N=C1)SC)Cl |
SMILES canónico |
CC(C1=CN=C(N=C1)SC)Cl |
Sinónimos |
Pyrimidine, 5-(1-chloroethyl)-2-(methylthio)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



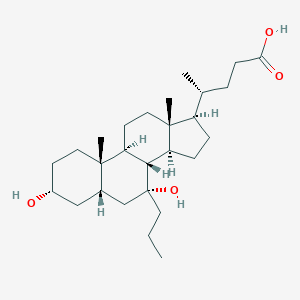
![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-3-oxa-7-azabicyclo[4.1.0]heptane-7-ethanol](/img/structure/B38490.png)
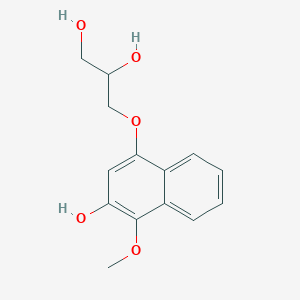

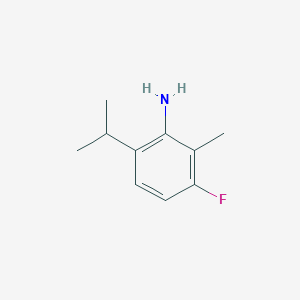
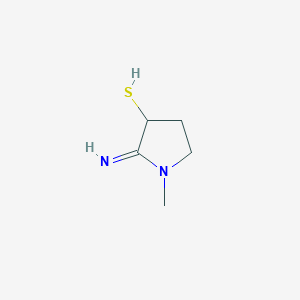
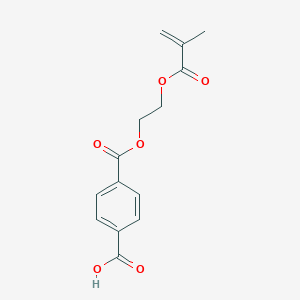
![(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoic acid](/img/structure/B38500.png)
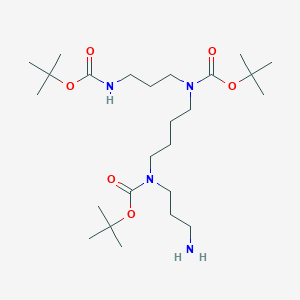
![1-[2-(Trimethylsilyl)ethoxycarbonyloxy]benzotriazole](/img/structure/B38508.png)
